![molecular formula C51H59NO15 B593510 Cabazitaxel intermediate CAS No. 1354900-65-4](/img/structure/B593510.png)
Cabazitaxel intermediate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cabazitaxel intermediate is a crucial compound in the synthesis of cabazitaxel, a second-generation taxane used primarily in the treatment of metastatic castration-resistant prostate cancer. Cabazitaxel has shown remarkable efficacy in overcoming resistance to other taxanes like paclitaxel and docetaxel, making it a valuable addition to the arsenal of chemotherapeutic agents .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cabazitaxel intermediate involves multiple synthetic steps, starting from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis typically includes protection and deprotection steps, esterification, and selective oxidation reactions. One common method involves the use of 1,4-dioxane as a solvent, enabling the formation of drug-loaded micelles through lyophilization .
Industrial Production Methods: Industrial production of this compound often employs high-selectivity and specificity methods to ensure the purity and yield of the final product. For instance, a patented method involves the synthesis of this compound compound B from compound A, ensuring high selectivity and specificity .
化学反应分析
Types of Reactions: Cabazitaxel intermediate undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Utilizes reducing agents to remove oxygen or add hydrogen to the molecule.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products Formed: The major products formed from these reactions include various protected and deprotected intermediates, which are further processed to yield cabazitaxel .
科学研究应用
Cabazitaxel intermediate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a key intermediate in the synthesis of cabazitaxel, facilitating the study of complex organic synthesis and reaction mechanisms.
Biology: Helps in understanding the biological pathways and mechanisms involved in cancer cell resistance to chemotherapy.
作用机制
Cabazitaxel intermediate, once converted to cabazitaxel, exerts its effects by stabilizing microtubules and preventing their depolymerization. This action disrupts the dynamics of mitotic spindle formation, leading to cell cycle arrest and ultimately cell death. Cabazitaxel has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes .
相似化合物的比较
Paclitaxel: Another taxane used in cancer treatment, but with higher affinity for the P-glycoprotein efflux pump.
Docetaxel: Similar to cabazitaxel but less effective in overcoming resistance in certain cancer cell lines.
Uniqueness of Cabazitaxel Intermediate: this compound is unique due to its role in synthesizing cabazitaxel, which has shown superior efficacy in treating taxane-resistant cancers. Its ability to penetrate the blood-brain barrier and its lower affinity for the P-glycoprotein efflux pump make it a valuable compound in cancer therapy .
生物活性
Cabazitaxel, a semisynthetic taxane, is primarily known for its role in treating metastatic castration-resistant prostate cancer (mCRPC) after failure of docetaxel therapy. Its biological activity is largely attributed to its ability to stabilize microtubules, thereby inhibiting cell division and promoting apoptosis in tumor cells. This article delves into the biological activity of cabazitaxel intermediate, supported by data tables, case studies, and detailed research findings.
Cabazitaxel exerts its effects by binding to the N-terminal region of the beta-tubulin subunit of microtubules. This binding promotes microtubule polymerization while preventing their disassembly, leading to stabilization of the microtubules. Consequently, this action disrupts normal mitotic processes, resulting in cell cycle arrest and apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of cabazitaxel reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Cabazitaxel is administered intravenously, with a reported protein binding rate of 89% to 92% in human serum. It is predominantly bound to human serum albumin .
- Metabolism : Over 95% of cabazitaxel is metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5. This metabolism results in several metabolites, including three active forms derived from O-demethylation .
- Elimination : The drug exhibits a triphasic elimination profile with a half-life ranging from 11.2 to 77.3 hours depending on the dose and patient factors .
Case Studies
Several clinical studies have demonstrated the efficacy of cabazitaxel in various cancer types:
- Phase II Trial in NSCLC : A multicenter trial involving patients with advanced non-small cell lung cancer (NSCLC) showed an overall response rate (ORR) of 13% with a disease control rate (DCR) of 50%. This was notably higher than the outcomes typically observed with second-line docetaxel treatments .
- Castration-Resistant Prostate Cancer : In a study involving patients with mCRPC who had undergone prior docetaxel treatment, cabazitaxel resulted in a median overall survival (OS) of 11.9 months. The treatment was well tolerated despite the presence of significant comorbidities .
- Advanced Solid Tumors : In another trial focusing on various solid tumors, cabazitaxel showed activity across multiple cancer types including cervical and colorectal cancers, with manageable toxicity profiles .
Efficacy Table
Study Type | Cancer Type | Dosage | ORR (%) | DCR (%) | Median OS (months) |
---|---|---|---|---|---|
Phase II Trial | NSCLC | 25 mg/m² | 13 | 50 | Not specified |
mCRPC Study | Prostate Cancer | 20 mg/m² | Not specified | Not specified | 11.9 |
Advanced Solid Tumors | Various | 25 mg/m² | Not specified | Not specified | Not specified |
Toxicity Profile
Cabazitaxel's toxicity profile includes both hematological and non-hematological adverse events:
属性
IUPAC Name |
5-O-(4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H59NO15/c1-27-33(63-45(58)39-37(29-16-12-10-13-17-29)52(46(59)67-47(3,4)5)43(64-39)30-20-22-32(61-9)23-21-30)25-51(60)42(65-44(57)31-18-14-11-15-19-31)40-49(8,41(56)38(55)36(27)48(51,6)7)34(54)24-35-50(40,26-62-35)66-28(2)53/h10-23,33-35,37-40,42-43,54-55,60H,24-26H2,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTCCJVJZUCIAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H59NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。